molecular formula C14H20N2O2 B7516358 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone

3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone

Cat. No. B7516358
M. Wt: 248.32 g/mol
InChI Key: MPWXEORNXXWOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as LY341495 and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone involves its interaction with metabotropic glutamate receptors. This compound has been shown to act as a competitive antagonist of the group II metabotropic glutamate receptors, which are involved in various neurological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone have been studied extensively. This compound has been shown to have a significant impact on various neurological processes, including synaptic transmission, neuronal excitability, and plasticity.

Advantages and Limitations for Lab Experiments

The use of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone in lab experiments has several advantages and limitations. One of the primary advantages is its ability to selectively target metabotropic glutamate receptors, which makes it a valuable tool for studying the role of these receptors in various neurological disorders. However, one of the limitations is the potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone. One of the primary areas of research is the development of new compounds that can selectively target specific metabotropic glutamate receptor subtypes. Another area of research is the investigation of the potential therapeutic applications of this compound in various neurological disorders, including depression, anxiety, and schizophrenia. Additionally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of this compound on neuronal processes.

Synthesis Methods

The synthesis of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone involves several steps. The first step involves the synthesis of 3-methyl-1,2-oxazol-5-ylmethanol, which is then reacted with 3,4,4a,5,6,7,8,8a-octahydroquinoline-2-carboxylic acid to form the desired compound. This synthesis method has been described in detail in various scientific publications.

Scientific Research Applications

3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone has been used in various scientific studies to investigate its potential applications in different fields. One of the primary areas of research has been in the field of neuroscience, where this compound has been used to study the role of metabotropic glutamate receptors in various neurological disorders.

properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-9-13(18-15-10)14(17)16-8-4-6-11-5-2-3-7-12(11)16/h9,11-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWXEORNXXWOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCCC3C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.